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Compound of Interest

5-(Bromomethyl)-1-methyl-1H-
Compound Name:
indazole

Cat. No.: B1521041

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-indazole: Properties,
Reactivity, and Applications in Drug Discovery

Executive Summary

5-(bromomethyl)-1-methyl-1H-indazole is a pivotal heterocyclic building block in modern
medicinal chemistry and drug discovery. Its unique structure, featuring a stable indazole core
and a highly reactive bromomethyl group, makes it an exceptionally versatile intermediate for
synthesizing complex molecular architectures. The indazole motif is a well-established
pharmacophore found in numerous therapeutic agents, and this specific derivative provides a
direct route for incorporating this valuable scaffold.[1][2] This guide offers a comprehensive
overview of the chemical properties, spectroscopic profile, reactivity, and practical applications
of 5-(bromomethyl)-1-methyl-1H-indazole, tailored for researchers, medicinal chemists, and
drug development professionals. We will delve into the causality behind experimental choices,
provide detailed protocols, and present a framework for its strategic use in creating novel
bioactive molecules.

The Indazole Scaffold: A Privileged Structure in
Medicinal Chemistry

The indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability
to interact with a wide range of biological targets. Its bioisosteric relationship with the native
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indole structure, found in many endogenous ligands, allows it to serve as an effective mimic
while often conferring superior pharmacological properties, such as improved metabolic
stability and oral bioavailability.[2] Consequently, indazole derivatives have been successfully
developed as kinase inhibitors, anti-cancer agents, and modulators of neurological pathways.
[3][4] 5-(bromomethyl)-1-methyl-1H-indazole emerges as a key reagent, providing a reactive
handle at the 5-position for facile derivatization, enabling the exploration of structure-activity
relationships (SAR) critical for drug optimization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to
its application.

Core Chemical Properties

The key physicochemical properties of 5-(bromomethyl)-1-methyl-1H-indazole are
summarized in the table below. This data is essential for reaction planning, dosage
calculations, and safety assessments.

Property Value Source
IUPAC Name ?—(bromomethyl)—l—methyl—lH— PubChem[3]
indazole
CAS Number 1092961-02-8 Fluorochem|6]
Molecular Formula CoHoBrN-2 PubChem|[5]
Molecular Weight 225.09 g/mol PubChem[5]
Appearance Off-white to light yellow powder  Chem-Impex[7]
XLogP3 2.1 PubChem|[5]
Hydrogen Bond Donors 0 PubChem[5]
Hydrogen Bond Acceptors 2 PubChem[5]

Spectroscopic Data Analysis
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Spectroscopic analysis confirms the identity and purity of the compound. While specific spectra

can vary slightly based on the solvent and instrument used, the following table outlines the

expected characteristic signals for 5-(bromomethyl)-1-methyl-1H-indazole.

Spectroscopy

Expected Characteristics

1H NMR

o (ppm): ~8.0 (s, 1H, H3), ~7.7 (s, 1H, H4), ~7.5
(d, 1H, H6), ~7.4 (d, 1H, H7), ~4.7 (s, 2H, -
CH2Br), ~4.0 (s, 3H, N-CHs). The benzylic
protons of the -CH2zBr group are significantly
downfield due to the deshielding effect of the

adjacent bromine atom.

13C NMR

0 (ppm): ~140 (C7a), ~135 (C3), ~128 (C5),
~125 (C4), ~122 (C6), ~110 (C7), ~35 (N-CHs3),
~30 (-CH2Br). The carbon of the bromomethyl
group will appear in the aliphatic region but is
shifted downfield by the electronegative

bromine.

Mass Spec (ESI+)

m/z: 225.0 [M]+ and 227.0 [M+2]+ in an
approximate 1:1 ratio, which is the characteristic
isotopic pattern for a molecule containing one

bromine atom.

IR Spectroscopy

v (cm~1): ~3100-3000 (Aromatic C-H stretch),
~2950 (Aliphatic C-H stretch), ~1620, ~1500
(C=C and C=N ring stretches), ~1250 (C-N
stretch), ~650 (C-Br stretch).

Chemical Reactivity and Mechanistic

Considerations

The synthetic utility of 5-(bromomethyl)-1-methyl-1H-indazole is dominated by the reactivity

of its bromomethyl group.

The Benzylic Bromide: A Locus of Reactivity
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The C-Br bond in the 5-(bromomethyl) group is analogous to a benzylic bromide. This position
is exceptionally reactive towards nucleophilic attack for two primary reasons:

e Good Leaving Group: The bromide ion (Br~) is a stable, weak base, making it an excellent
leaving group.

e Transition State Stabilization: In a bimolecular nucleophilic substitution (Sn2) reaction, the
transition state is stabilized by the extended rt-system of the indazole ring. This
delocalization lowers the activation energy of the reaction, making it proceed readily under
mild conditions.

Nucleophilic Substitution (Sn2) Reactions

This compound is an ideal substrate for Sn2 reactions with a wide variety of soft and hard
nucleophiles. This allows for the covalent attachment of diverse functional groups and
molecular scaffolds at the 5-position. The general reaction scheme is highly versatile and forms
the basis of its utility in constructing chemical libraries.

Caption: General Sn2 reactivity of 5-(bromomethyl)-1-methyl-1H-indazole.

Experimental Protocol: Synthesis of a Tertiary
Amine Derivative

This section provides a trusted, field-proven protocol for the N-alkylation of a secondary amine,
a common and critical reaction in drug development.

Objective

To synthesize N-((1-methyl-1H-indazol-5-yl)methyl)dialkylamine by reacting 5-
(bromomethyl)-1-methyl-1H-indazole with a generic secondary amine.

Materials and Reagents

e 5-(bromomethyl)-1-methyl-1H-indazole (1.0 eq)
o Dialkylamine (e.g., morpholine, piperidine) (1.2 eq)

e Potassium carbonate (K2COs), anhydrous (2.0 - 3.0 eq)
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Acetonitrile (CHsCN) or N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAC)

Brine (saturated ag. NaCl)

Magnesium sulfate (MgSQOa), anhydrous

Silica gel for column chromatography

Step-by-Step Methodology

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar),
add 5-(bromomethyl)-1-methyl-1H-indazole (1.0 eq) and anhydrous potassium carbonate
(2.5 eq).

Solvent Addition: Add anhydrous acetonitrile to create a suspension (concentration ~0.1 M).

o Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the
reactants while not interfering with the Sn2 mechanism. K2COs is a mild inorganic base
used to neutralize the HBr byproduct, driving the reaction to completion. It is largely
insoluble, necessitating vigorous stirring.

Nucleophile Addition: Add the secondary amine (1.2 eq) to the suspension via syringe.

Reaction Execution: Stir the mixture vigorously at room temperature.

o Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every
30-60 minutes. Use a mobile phase like 7:3 Hexane:EtOAc. The product spot should
appear, and the starting material spot should diminish. The product will be more polar and
have a lower Rf value.

Reaction Quench & Work-up: Once the starting material is consumed (typically 2-4 hours),
filter the suspension to remove the K2COs. Concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash
with water (2x) and then with brine (1x).
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o Causality Note: The water wash removes residual DMF and inorganic salts. The brine
wash helps to break any emulsions and further dry the organic layer.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate in vacuo to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes.

o Characterization: Confirm the structure and purity of the final product using *H NMR, LC-MS,
and other appropriate analytical techniques.

Experimental Workflow Diagram
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Caption: Standard workflow for Sn2 derivatization.

Applications in Research and Drug Development

The primary application of 5-(bromomethyl)-1-methyl-1H-indazole is as a versatile
intermediate for linking the 1-methyl-indazole core to other molecular fragments. This strategy
is widely employed in:

o Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel
therapeutic agents, particularly in oncology and neurology.[3][7] The ability to easily
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introduce various amine, ether, or thioether linkages allows for the fine-tuning of a
compound's potency, selectivity, and pharmacokinetic properties.

o Fragment-Based Drug Discovery (FBDD): The "(1-methyl-1H-indazol-5-yl)methyl" fragment
can be attached to other small molecules to explore new binding interactions with protein
targets.

o Chemical Biology: It can be used to synthesize chemical probes by linking the indazole
scaffold to fluorescent dyes, biotin tags, or photo-affinity labels to study biological pathways.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 5-(bromomethyl)-1-
methyl-1H-indazole, like other benzylic halides, should be handled with care.

o Hazard Identification: While specific data is limited, related compounds are classified as
harmful if swallowed, and cause skin and serious eye irritation.[8][9][10] It should be treated
as a lachrymator and a corrosive material.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles, and a lab coat.[11]

« Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
[11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.[11]

» Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][11] Refrigeration
is often recommended to prevent degradation over long periods. Keep away from
incompatible materials such as strong bases, amines, and reducing agents.[11]

Conclusion

5-(bromomethyl)-1-methyl-1H-indazole is more than just a chemical reagent; it is an enabling
tool for innovation in the life sciences. Its predictable and robust reactivity, combined with the
proven biological significance of the indazole scaffold, secures its role as a high-value
intermediate. By understanding its properties and mastering its application through well-
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designed protocols, researchers can significantly accelerate the discovery and development of
next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin
Receptor 2 Agonists - PMC [pmc.ncbi.nim.nih.gov]

e 3. chemimpex.com [chemimpex.com]
e 4. chemimpex.com [chemimpex.com]

e 5. 5-(Bromomethyl)-1-methyl-1H-indazole | COH9BrN2 | CID 49761704 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. 5-(Bromomethyl)-1-methyl-1H-indazole [chemdict.com]

e 7. chemimpex.com [chemimpex.com]

e 8. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
e 9. chemscene.com [chemscene.com]

e 10. 5-Bromo-7-methyl-1H-indazole | CBH7BrN2 | CID 1382033 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 11. fishersci.com [fishersci.com]

« To cite this document: BenchChem. [5-(bromomethyl)-1-methyl-1H-indazole chemical
properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521041#5-bromomethyl-1-methyl-1h-indazole-
chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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